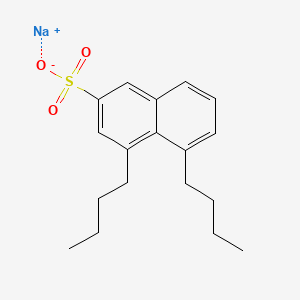
1,1,1-Trichloromethanesulfonic Acid 1,1'-Anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trichloromethanesulfonic Acid 1,1’-Anhydride is a chemical compound with the molecular formula C2Cl6O5S2 and a molecular weight of 380.87 . This compound is a derivative of 1,1,1-Trichloromethanesulfonic Acid, known for its strong acidic properties and its use in various protonation reactions.
Vorbereitungsmethoden
The synthesis of 1,1,1-Trichloromethanesulfonic Acid 1,1’-Anhydride typically involves the reaction of 1,1,1-Trichloromethanesulfonic Acid with dehydrating agents under controlled conditions. Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield .
Analyse Chemischer Reaktionen
1,1,1-Trichloromethanesulfonic Acid 1,1’-Anhydride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trichloromethanesulfonic Acid 1,1’-Anhydride is utilized in various scientific research applications:
Chemistry: It serves as a catalyst and reagent in organic synthesis, facilitating the formation of complex molecules.
Biology: Its strong acidic properties make it useful in biochemical assays and other biological experiments.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active compounds.
Industry: The compound is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1,1,1-Trichloromethanesulfonic Acid 1,1’-Anhydride exerts its effects involves its strong acidic nature, which allows it to protonate various substrates. This protonation can activate or deactivate molecular targets, influencing various chemical pathways and reactions .
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trichloromethanesulfonic Acid 1,1’-Anhydride is unique due to its high reactivity and strong acidic properties. Similar compounds include:
1,1,1-Trichloromethanesulfonic Acid: The parent compound, known for its strong acidity and use in protonation reactions.
Methanesulfonic Acid: Another strong acid used in similar applications but with different reactivity and properties.
Trifluoromethanesulfonic Acid: Known for its even stronger acidity and different reactivity profile.
Eigenschaften
CAS-Nummer |
1404116-76-2 |
|---|---|
Molekularformel |
C2Cl6O5S2 |
Molekulargewicht |
380.837 |
IUPAC-Name |
trichloromethylsulfonyl trichloromethanesulfonate |
InChI |
InChI=1S/C2Cl6O5S2/c3-1(4,5)14(9,10)13-15(11,12)2(6,7)8 |
InChI-Schlüssel |
DGCFCIXSJPYNLX-UHFFFAOYSA-N |
SMILES |
C(S(=O)(=O)OS(=O)(=O)C(Cl)(Cl)Cl)(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B570613.png)
![Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B570614.png)







